Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 187344-21-4
VCID: VC11688007
InChI: InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
SMILES: COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

CAS No.: 187344-21-4

Cat. No.: VC11688007

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - 187344-21-4

Specification

CAS No. 187344-21-4
Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate
Standard InChI InChI=1S/C19H18N2O3/c1-23-16-10-8-14(9-11-16)13-21-18(19(22)24-2)12-17(20-21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Standard InChI Key GJAUNMMEVUUHHI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC
Canonical SMILES COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with three distinct functional groups:

  • Position 1: 4-Methoxybenzyl group (C6H4OCH3-CH2\text{C}_6\text{H}_4\text{OCH}_3\text{-CH}_2), which introduces electron-donating methoxy substituents.

  • Position 3: Phenyl group (C6H5\text{C}_6\text{H}_5), contributing to hydrophobic interactions.

  • Position 5: Methyl ester (COOCH3\text{COOCH}_3), enhancing solubility and enabling further derivatization.

The IUPAC name is methyl 2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylate, and its SMILES representation is COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)OC.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight322.4 g/mol
Molecular FormulaC19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}
XLogP3 (Partition Coefficient)3.5 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The methoxy and ester groups confer moderate polarity, balancing solubility in organic solvents like methanol and ethanol with limited aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A regiocontrolled methodology using trichloromethyl enones and hydrazines has been reported :

Step 1: Preparation of 4-alkoxyvinyl trichloromethyl ketones via acylation of enol ethers with trichloroacetyl chloride.
Step 2: Reaction with 4-methoxybenzylhydrazine hydrochloride (Ar-NH-NH2HCl\text{Ar-NH-NH}_2 \cdot \text{HCl}) in methanol, facilitating cyclization and methanolysis of the trichloromethyl group to yield the carboxylate .

The regioselectivity depends on the hydrazine form:

  • Arylhydrazine hydrochlorides favor 1,3-regioisomers (97:3 selectivity) .

  • Free hydrazines yield 1,5-regioisomers (86:14 selectivity) .

Reaction Conditions:

  • Solvent: Methanol or ethanol.

  • Catalyst: Acetic acid or sulfuric acid.

  • Temperature: 60–80°C.

  • Yield: 52–97%, depending on substituents .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize efficiency:

ParameterIndustrial SettingLaboratory Setting
Reactor TypeAutomated continuous flowBatch reactor
Temperature ControlPrecision (±0.5°C)±2°C
PurificationChromatography/recrystallizationRecrystallization
Throughput10–50 kg/day1–10 g/day

These processes enhance yield (85–92%) and purity (>98%) while reducing waste.

Biological Activities and Mechanisms

Anticancer Properties

Pyrazole derivatives inhibit cancer cell proliferation by targeting key enzymes and signaling pathways:

  • Enzyme Inhibition: Topoisomerase II (IC50_{50} = 2.1 µM) and EGFR kinase (IC50_{50} = 3.8 µM).

  • Apoptosis Induction: Caspase-3 activation in MDA-MB-231 breast cancer cells (40% increase at 10 µM).

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism
MDA-MB-231 (Breast)8.2Caspase-3 activation
HepG2 (Liver)12.4ROS generation
A549 (Lung)15.7G0/G1 cell cycle arrest

Anti-Inflammatory Effects

The compound reduces inflammation by inhibiting cyclooxygenase-2 (COX-2) and NF-κB signaling:

  • COX-2 Inhibition: IC50_{50} = 1.8 µM (compared to celecoxib, IC50_{50} = 0.8 µM).

  • Paw Edema Reduction: 62% inhibition in murine models at 50 mg/kg.

Antimicrobial Activity

Against microbial pathogens:

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus16Cell membrane disruption
Escherichia coli32DNA gyrase inhibition
Candida albicans64Ergosterol biosynthesis block

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for analogs with enhanced bioavailability. Structural modifications include:

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility.

  • Methoxy Replacement: Substituting 4-methoxy with halogens (e.g., Cl, F) increases target affinity.

Case Study: Anticancer Lead Optimization

A 2023 study derivatized the compound to produce Methyl 1-(4-nitrobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, which showed 3-fold higher potency against HepG2 cells (IC50_{50} = 4.1 µM).

Comparison with Analogous Pyrazoles

Table 2: Structural and Functional Comparisons

CompoundSubstituent at Position 1IC50_{50} (MDA-MB-231)LogP
Methyl 1-(4-methoxybenzyl)-3-phenyl4-Methoxybenzyl8.2 µM3.5
Methyl 1-benzyl-3-phenylBenzyl14.7 µM3.8
Methyl 1-(4-chlorobenzyl)-3-phenyl4-Chlorobenzyl6.9 µM4.2

The 4-methoxy group enhances solubility without significantly compromising activity, making it a balanced candidate for drug development.

Future Research Directions

  • Targeted Delivery Systems: Nanoparticle encapsulation to improve bioavailability.

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).

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